2-Fluoroacryloyl chloride

Beschreibung

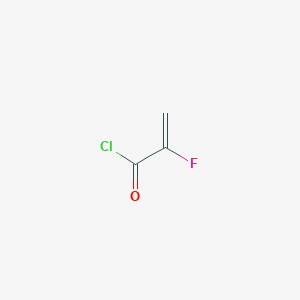

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoroprop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKRPXAZWRLPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382589 | |

| Record name | 2-Fluoroacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16522-55-7 | |

| Record name | 2-Fluoroacryloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoroacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoroacryloyl chloride CAS number

An In-depth Technical Guide to 2-Fluoroacryloyl Chloride (CAS: 16522-55-7) for Advanced Chemical Synthesis

Executive Summary

2-Fluoroacryloyl chloride, registered under CAS number 16522-55-7, is a highly reactive, bifunctional organic compound that serves as a critical building block in advanced chemical synthesis.[1][2] With the molecular formula C₃H₂ClFO, it integrates the high reactivity of an acyl chloride with the unique electronic properties of a fluorinated vinyl group.[3][4] This combination makes it an invaluable intermediate in the development of novel pharmaceuticals, specialized agrochemicals, and high-performance polymers.[1] This guide provides an in-depth analysis of its properties, reactivity, synthesis, and applications, tailored for researchers, scientists, and drug development professionals. It emphasizes safe handling protocols and self-validating analytical methods to ensure both safety and experimental success.

Core Physicochemical Properties and Specifications

2-Fluoroacryloyl chloride is a colorless to pale yellow liquid, a state attributable to its low molecular weight and chemical structure.[3][5] The presence of the highly electronegative fluorine atom directly on the double bond significantly influences the molecule's electronic distribution. This fluorination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, acryloyl chloride. This heightened reactivity is a key feature exploited in its synthetic applications.

Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16522-55-7 | [1][2][3] |

| Molecular Formula | C₃H₂ClFO | [1][4][6] |

| Molecular Weight | 108.5 g/mol | [1][2][3] |

| IUPAC Name | 2-fluoroprop-2-enoyl chloride | [3] |

| Boiling Point | 81.8 °C at 760 mmHg | [1] |

| Density | 1.248 g/cm³ | [1] |

| Flash Point | 3.3 °C | [1] |

| Refractive Index | 1.389 |[1] |

Caption: Chemical structure of 2-Fluoroacryloyl chloride.

Reactivity Profile and Mechanistic Considerations

The synthetic utility of 2-fluoroacryloyl chloride stems from its dual reactive sites: the acyl chloride and the fluoroalkene.

-

Nucleophilic Acyl Substitution: The acyl chloride is the primary site for reaction with nucleophiles such as amines, alcohols, and thiols.[2] The reaction proceeds via a standard nucleophilic acyl substitution mechanism, where the nucleophile attacks the electrophilic carbonyl carbon. The chloride ion is an excellent leaving group, facilitating these reactions under mild conditions. The electron-withdrawing fluorine atom further activates the carbonyl group towards this attack.[2][5]

-

Alkene Reactivity: The carbon-carbon double bond can participate in polymerization reactions, particularly radical polymerization, to form fluorinated polymers.[1][2] This functionality is crucial in materials science for creating polymers with tailored properties such as enhanced thermal stability or chemical resistance.[1]

Caption: Nucleophilic acyl substitution pathway.

Strategic Applications in Research & Development

Pharmaceutical Synthesis

The incorporation of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2][7] 2-Fluoroacryloyl chloride is a key reagent for introducing the 2-fluoroacrylamide moiety, which has been instrumental in developing targeted therapies.

-

Kinase Inhibitors: This moiety is a key component in the design of covalent inhibitors for several kinase families, including Bruton's Tyrosine Kinase (BTK) and Anaplastic Lymphoma Kinase (ALK).[2] The fluoroacrylamide group can form a stable covalent bond with a cysteine residue in the active site of the target protein, leading to potent and irreversible inhibition.

-

Novel Scaffolds: It serves as a versatile starting point for creating diverse chemical libraries. By reacting it with various amines, alcohols, or other nucleophiles, researchers can rapidly generate novel compounds for high-throughput screening in the hit-to-lead and lead optimization phases of drug discovery.[2]

Agrochemical Development

In the agrochemical industry, 2-fluoroacryloyl chloride is a building block for next-generation insecticides, herbicides, and fungicides.[1] Its reactivity allows for the construction of complex active ingredients where the fluorinated group contributes to enhanced pesticidal efficacy and selectivity, potentially leading to more environmentally benign crop protection solutions.[1]

Advanced Materials Science

The ability of 2-fluoroacryloyl chloride to undergo polymerization makes it a valuable monomer in materials science.[1]

-

Specialty Polymers: Its incorporation into polymer chains can impart desirable properties such as improved thermal stability, mechanical strength, and chemical resistance, making these materials suitable for demanding applications in the aerospace and electronics industries.[1]

-

Antifouling Surfaces: It is a critical precursor for the "grafting-from" synthesis of semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).[2] These polymer brushes exhibit exceptional resistance to protein fouling, a critical feature for developing advanced coatings for medical devices and implants to prevent adverse biological responses like thrombus formation.[2]

Synthesis and Purification Protocols

Representative Synthesis: From 2-Fluoroacrylic Acid

While several synthetic routes exist, a common laboratory-scale approach involves the conversion of 2-fluoroacrylic acid using a chlorinating agent like thionyl chloride (SOCl₂). This method is analogous to standard procedures for creating acyl chlorides from carboxylic acids.[8][9]

Protocol:

-

Setup: Equip a three-neck round-bottom flask with a reflux condenser (connected to a gas scrubber for HCl and SO₂), a dropping funnel, and a magnetic stirrer. Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Charge the flask with 2-fluoroacrylic acid (1.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 mol%).

-

Reaction: Add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution at 0 °C.

-

Heating: After the addition is complete, allow the mixture to warm to room temperature, then heat gently to 50-60 °C for 2-4 hours, or until gas evolution ceases.

-

Monitoring: The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by GC-MS to check for the disappearance of the starting acid.

-

Workup: Allow the reaction mixture to cool to room temperature. The product is isolated from the excess thionyl chloride.

Caption: Workflow for the synthesis of 2-Fluoroacryloyl chloride.

Purification: Fractional Distillation Under Reduced Pressure

Purification is critical to remove unreacted starting materials and byproducts. The standard method is fractional distillation.

Protocol:

-

Setup: Assemble a fractional distillation apparatus. It is crucial to use a vacuum-jacketed Vigreux column to prevent heat loss.

-

Pressure Reduction: Carefully reduce the pressure using a vacuum pump protected by a cold trap. The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition or polymerization of the product.

-

Distillation: Gently heat the crude reaction mixture in an oil bath. First, distill off the excess, lower-boiling thionyl chloride (BP 76 °C at atm. pressure).

-

Fraction Collection: After the thionyl chloride is removed, increase the temperature of the oil bath slowly. Collect the fraction corresponding to 2-fluoroacryloyl chloride at its reduced-pressure boiling point.

-

Storage: The purified product should be collected in a receiver cooled in an ice bath and stored immediately under an inert atmosphere in a freezer.[1][10]

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized 2-fluoroacryloyl chloride, a combination of spectroscopic methods should be employed.

Table 2: Expected Spectroscopic Data

| Technique | Expected Characteristics | Rationale |

|---|---|---|

| ¹H NMR | Two signals in the vinyl region, each showing complex splitting due to geminal (H-H), and geminal/vicinal (H-F) coupling. | Confirms the presence and connectivity of the vinyl protons and their proximity to the fluorine atom. |

| ¹³C NMR | Three signals: a carbonyl carbon (~160-170 ppm), and two alkene carbons. All signals will show C-F coupling. | Confirms the carbon skeleton. The C-F coupling is definitive for fluorination. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with the vinyl protons. | Unambiguously confirms the presence of fluorine and provides information about its chemical environment. |

| IR Spectroscopy | Very strong C=O stretch at ~1780-1815 cm⁻¹; C=C stretch at ~1630 cm⁻¹. | The high frequency of the C=O stretch is characteristic of an acyl chloride.[11][12] |

| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 108 and 110 in ~3:1 ratio. | The isotopic pattern is definitive for the presence of one chlorine atom.[11][13] |

Critical Safety, Handling, and Storage Protocols

2-Fluoroacryloyl chloride is a hazardous substance and must be handled with extreme caution.[13]

-

GHS Hazards: It is classified as a flammable liquid, corrosive, and acutely toxic (harmful if swallowed, in contact with skin, or inhaled).[3][13][14] It causes severe skin burns and eye damage.[14][15]

Safe Handling Protocol

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood with a tested face velocity.

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a full-face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton; double-gloving is recommended).

-

Inert Atmosphere: Due to its high reactivity with water, handle under an inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[10][15]

-

Dispensing: Use syringes or cannulas for transferring the liquid to prevent exposure to air and moisture. Never pour in the open.

-

Incompatible Materials: Avoid contact with water, bases, amines, alcohols, and strong oxidizing agents.[10][16]

Storage

Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) under an inert atmosphere.[14] The container should be kept in a cool, dry, dark, and well-ventilated area, preferably in a freezer (-20 °C) designated for reactive chemicals.[1][10]

Caption: Emergency spill response workflow.

Conclusion

2-Fluoroacryloyl chloride is a powerful and versatile reagent whose unique properties are increasingly harnessed in drug discovery, agrochemical research, and materials science. Its heightened reactivity, conferred by the combination of an acyl chloride and a fluoroalkene, allows for the efficient construction of complex and high-value molecules. However, this same reactivity necessitates a thorough understanding of its properties and strict adherence to rigorous safety and handling protocols. By following the guidelines outlined in this document, researchers can safely and effectively unlock the full synthetic potential of this important chemical building block.

References

-

LookChem. Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. [Link]

-

PubChem, National Institutes of Health. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335. [Link]

- Google Patents.

-

Filo. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13..). [Link]

-

FAQ-Chemical. Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

National Library of Medicine. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

- Google Patents. KR20100088796A - New process for preparing (meth)acryloyl chloride.

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure ?. [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]

- 4. 2-FLUOROACRYLOYL CHLORIDE CAS#: 16522-55-7 [m.chemicalbook.com]

- 5. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 6. 2-FLUOROACRYLOYL CHLORIDE | 16522-55-7 [chemicalbook.com]

- 7. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 12. youtube.com [youtube.com]

- 13. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. tcichemicals.com [tcichemicals.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

2-Fluoroacryloyl chloride chemical properties

An In-depth Technical Guide to 2-Fluoroacryloyl Chloride: Properties, Reactivity, and Applications

Introduction

2-Fluoroacryloyl chloride (2-FAC) is a highly reactive, bifunctional organic compound with the chemical formula C₃H₂ClFO.[1] It serves as a pivotal intermediate and building block in numerous areas of chemical synthesis, valued for its unique combination of a highly reactive acyl chloride group and an electron-deficient, fluorinated vinyl group.[2][3] The presence of the fluorine atom at the α-position significantly modulates the molecule's electronic properties, enhancing the reactivity of both functional moieties.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, applications, and safety protocols for 2-Fluoroacryloyl chloride, intended for researchers, chemists, and professionals in drug development and materials science.

Chemical and Physical Properties

2-Fluoroacryloyl chloride is a colorless to pale yellow liquid, characterized by its high reactivity and corrosive nature.[1][2][3] The strong electron-withdrawing effects of the chlorine and fluorine atoms render the carbonyl carbon highly electrophilic, making it a potent acylating agent.[4] Proper storage under cold and anhydrous conditions is essential to prevent decomposition and hazardous reactions.[1]

Table 1: Physical and Chemical Properties of 2-Fluoroacryloyl Chloride

| Property | Value | Reference(s) |

| CAS Number | 16522-55-7 | [1][5] |

| Molecular Formula | C₃H₂ClFO | [1][2][5] |

| Molecular Weight | 108.50 g/mol | [1][5] |

| IUPAC Name | 2-fluoroprop-2-enoyl chloride | [5] |

| Boiling Point | 81.8 °C at 760 mmHg | [1] |

| Density | 1.248 g/cm³ | [1] |

| Flash Point | 3.3 °C | [1] |

| Refractive Index | 1.389 | [1] |

| Storage Temperature | 2-8°C (Keep Cold) | [1][6] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 2-Fluoroacryloyl chloride. While specific spectra are proprietary, the expected characteristics can be deduced from its structure.

-

¹H NMR: The spectrum would show complex signals in the vinyl region for the two geminal protons, each split by the other and by the vicinal fluorine atom, resulting in distinct doublet of doublets patterns.

-

¹³C NMR: Key signals would include the carbonyl carbon of the acyl chloride (typically downfield), and two sp² hybridized carbons of the vinyl group. The carbon bonded to fluorine (C2) will show a large one-bond C-F coupling constant, a hallmark of organofluorine compounds.

-

¹⁹F NMR: A single resonance would be expected, coupled to the two vinyl protons.

-

Infrared (IR) Spectroscopy: The most prominent absorption would be a strong C=O stretching band characteristic of an acyl chloride, typically found at high wavenumbers (e.g., >1780 cm⁻¹). A C=C stretching band would also be visible around 1630 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion (M⁺) peak and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom. Common fragmentation pathways would involve the loss of Cl• and CO.

Synthesis Methodologies

The synthesis of 2-Fluoroacryloyl chloride can be achieved through several routes, typically involving the conversion of a carboxylic acid precursor or the modification of a halogenated alkane.

Chlorination of 2-Fluoroacrylic Acid

A primary and direct method involves the reaction of 2-fluoroacrylic acid with a standard chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] This reaction directly converts the carboxylic acid's hydroxyl group into a chlorine atom.[4] The use of oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF), is common for producing acyl chlorides under mild conditions.[7]

Caption: General workflow for synthesizing 2-FAC from 2-fluoroacrylic acid.

Dehydrohalogenation of Precursors

Another viable pathway is the elimination of hydrogen fluoride (HF) or hydrogen chloride (HCl) from a saturated precursor like 2,3-difluoropropionyl chloride or 3-chloro-2-fluoropropionyl chloride.[4] This dehydrohalogenation reaction, typically induced by a non-nucleophilic base, creates the target C=C double bond.[8]

Chemical Reactivity and Core Mechanisms

The reactivity of 2-FAC is dominated by its two functional groups: the acyl chloride and the fluorinated alkene. The strong electron-withdrawing nature of both the fluorine and the acyl chloride group makes the carbon-carbon double bond highly electron-deficient.[4]

Nucleophilic Acyl Substitution

This is the most common reaction pathway for 2-FAC. The carbonyl carbon is exceptionally electrophilic, making it highly susceptible to attack by a wide range of nucleophiles.[4] The reaction proceeds through a classic nucleophilic addition-elimination mechanism to form a tetrahedral intermediate, which then collapses to expel the chloride leaving group.[4]

-

With Amines: Forms N-substituted-2-fluoroacrylamides.

-

With Alcohols: Forms 2-fluoroacrylate esters.

-

With Thiols: Forms S-thio-2-fluoroacrylates.

Caption: Mechanism of Nucleophilic Acyl Substitution at the carbonyl carbon.

Reactions at the Carbon-Carbon Double Bond

The electron-deficient nature of the alkene makes it a good Michael acceptor and a reactive participant in cycloaddition reactions.[4]

-

Michael Addition: Soft nucleophiles can attack the β-carbon of the double bond.

-

Diels-Alder Reactions: The electron-poor double bond makes 2-FAC an excellent dienophile for reactions with electron-rich dienes.[4]

Polymerization

2-Fluoroacryloyl chloride is a valuable monomer for creating functional polymers.[1][9] It can undergo polymerization via its vinyl group, yielding poly(2-fluoroacryloyl chloride), a reactive polymer backbone.[9] This polymer is an excellent platform for post-polymerization modification, where the pendant acyl chloride groups are reacted with various nucleophiles to introduce a wide array of functional side chains.[9] This strategy is central to creating materials with precisely tailored properties.

Experimental Protocol: Synthesis of a 2-Fluoroacrylamide Derivative

This protocol describes a general procedure for the reaction of 2-Fluoroacryloyl chloride with a primary amine to illustrate a typical nucleophilic acyl substitution.

Objective: To synthesize an N-alkyl-2-fluoroacrylamide.

Materials:

-

2-Fluoroacryloyl chloride

-

Primary amine (e.g., benzylamine)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other non-nucleophilic base

-

Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Set up a round-bottom flask under an inert atmosphere.

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

While stirring, add a solution of 2-Fluoroacryloyl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel.

-

Causality: The slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side reactions. Triethylamine acts as a scavenger for the HCl byproduct, driving the reaction to completion.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with dilute aqueous acid (to remove excess amine and TEA), followed by saturated sodium bicarbonate solution, and finally brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization.

Applications in Research and Drug Development

The unique reactivity of 2-FAC makes it a valuable tool in several high-technology fields.

-

Pharmaceuticals and Drug Discovery: The strategic incorporation of fluorine is a key tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][10] 2-FAC serves as a critical building block for installing the 2-fluoroacrylamide moiety into complex molecules.[4] This functional group has been used in the development of targeted therapeutics, including kinase inhibitors and novel "degronimers" for proteolysis-targeting chimeras (PROTACs).[3][4]

-

Materials Science and Polymers: 2-FAC is used to synthesize advanced fluoropolymers with desirable properties like high thermal stability and chemical resistance.[1][9] It is particularly important in surface chemistry for creating semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP).[4] These polymer coatings exhibit excellent resistance to protein fouling, making them ideal for developing antifouling surfaces on medical devices and implants.[4]

-

Agrochemicals: In the agrochemical industry, 2-FAC is an intermediate for synthesizing potent insecticides, herbicides, and fungicides.[1] Its reactivity allows for the creation of novel compounds with enhanced pesticidal properties.[1]

Safety, Handling, and Storage

2-Fluoroacryloyl chloride is a hazardous chemical that must be handled with extreme care.

GHS Hazard Statements: [5]

-

H226: Flammable liquid and vapor.

-

H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.

-

H314: Causes severe skin burns and eye damage.

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat.

-

Avoid contact with skin, eyes, and clothing.[6]

-

Ground all equipment to prevent static discharge, which could ignite the flammable vapors.[11][12]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water and moisture.[12]

-

Store in a cool, dry, well-ventilated area away from incompatible substances like water, acids, bases, and oxidizing agents.

-

Keep containers tightly closed.

-

Recommended storage is long-term at 2-8°C.[6]

First Aid: [6]

-

Skin Contact: Immediately flush skin with copious amounts of running water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

References

-

Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

- Preparation of substituted 2-fluoroacrylic acid derivatives. (n.d.). Google Patents.

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - ResearchGate. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

Sources

- 1. Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE | lookchem [lookchem.com]

- 2. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 3. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. researchgate.net [researchgate.net]

- 8. CA2765897A1 - Preparation of substituted 2-fluoroacrylic acid derivatives - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. img01.pharmablock.com [img01.pharmablock.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2-Fluoroacryloyl Chloride

This guide provides a comprehensive technical overview of 2-Fluoroacryloyl chloride (2-FAC), a pivotal reagent in advanced chemical synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural intricacies, reactivity, synthesis protocols, and critical applications, grounding all claims in verifiable scientific sources.

Introduction: The Strategic Importance of 2-Fluoroacryloyl Chloride

2-Fluoroacryloyl chloride (CAS No. 16522-57-7) is a highly reactive, fluorinated acylating agent that has emerged as a valuable building block in both medicinal chemistry and materials science.[1][2] Its structure is deceptively simple, yet the interplay between the acyl chloride, the vinyl group, and the strategically placed fluorine atom confers a unique reactivity profile.[3] This duality allows for its use in a wide array of chemical transformations, from creating bespoke polymers with tailored properties to synthesizing complex pharmaceutical intermediates.[2][4]

The presence of the fluorine atom significantly alters the electronic properties of the acryloyl system, enhancing the electrophilicity of both the carbonyl carbon and the β-carbon of the vinyl group.[3] This activation is central to its utility. In drug discovery, for instance, the 2-fluoroacrylamide moiety derived from 2-FAC is a key component in the design of targeted covalent inhibitors for kinases like Anaplastic Lymphoma Kinase (ALK) and Bruton's Tyrosine Kinase (BTK).[1] In materials science, 2-FAC is a precursor for specialty fluorinated polymers with desirable characteristics such as high thermal stability and chemical resistance.[2][4] This guide will explore the foundational chemistry of 2-FAC, providing the in-depth knowledge necessary for its effective and safe utilization in a research and development setting.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of 2-FAC's molecular architecture is fundamental to predicting its behavior in chemical reactions. The molecule's reactivity is a direct consequence of its electronic and steric properties.

Core Structural Analysis

2-Fluoroacryloyl chloride, systematically named 2-fluoroprop-2-enoyl chloride, possesses the molecular formula C₃H₂ClFO.[2][5] The core structure consists of a three-carbon chain featuring a terminal vinyl group (C=C) and an acyl chloride functional group (-COCl). The key feature is the substitution of a fluorine atom at the C2 (alpha) position.

The molecule is largely planar. The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect. This effect, combined with the electron-withdrawing nature of the acyl chloride group, polarizes the molecule significantly. This polarization enhances the reactivity of the acyl chloride towards nucleophilic acyl substitution and makes the vinyl group susceptible to nucleophilic addition reactions.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data provides a clear profile of the compound's physical characteristics and is essential for experimental design.

Table 1: Physicochemical Properties of 2-Fluoroacryloyl Chloride

| Property | Value | Source(s) |

| CAS Number | 16522-55-7 | [1][4][6] |

| Molecular Formula | C₃H₂ClFO | [4][5] |

| Molecular Weight | 108.50 g/mol | [2][4][5] |

| Boiling Point | 81.8 °C at 760 mmHg | [4] |

| Density | 1.248 g/cm³ | [4] |

| Refractive Index | 1.389 | [4] |

| Flash Point | 3.3 °C | [4] |

| SMILES | C=C(C(=O)Cl)F | [2] |

| InChI Key | JBKRPXAZWRLPSW-UHFFFAOYSA-N | [1][2] |

Spectroscopic Signature: While a comprehensive public database of spectra is limited, the expected spectroscopic characteristics can be inferred from the structure and data on analogous compounds.

-

¹H NMR: The two vinyl protons would appear as distinct multiplets, likely in the range of 6.0-7.0 ppm. Their chemical shifts and coupling constants would be influenced by their geometric relationship to the fluorine atom.

-

¹³C NMR: Three distinct signals would be expected: one for the carbonyl carbon (~160-170 ppm), and two for the vinyl carbons, with the fluorine- and chlorine-bearing carbons showing characteristic shifts and C-F coupling.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom.[5]

-

IR Spectroscopy: Strong characteristic absorption bands would be present for the C=O stretch of the acyl chloride (typically ~1780-1815 cm⁻¹) and the C=C stretch of the vinyl group (~1620-1640 cm⁻¹).

Part 2: Synthesis and Chemical Reactivity

The utility of 2-FAC is predicated on its accessibility through synthesis and its predictable reactivity in subsequent transformations.

Synthesis Methodology

Several synthetic routes to 2-Fluoroacryloyl chloride have been explored. A common and direct approach involves the fluorination of acryloyl chloride.[1] Another documented method is the dehydrofluorination of 2,3-difluoropropionyl chloride.[1]

Protocol: Synthesis via Halogen Exchange (Conceptual) Causality: This conceptual protocol is based on established principles of converting carboxylic acids to acyl chlorides, a standard and reliable transformation. The choice of thionyl chloride is based on its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

-

Reactant Preparation: In a fume hood, charge a dry, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet with 2-fluoroacrylic acid (1.0 eq).

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq) dropwise to the flask at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70°C) and maintain for 2-4 hours, or until gas evolution ceases. The reaction progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

Purification: Upon completion, the excess thionyl chloride and solvent (if used) can be removed by distillation. The resulting 2-Fluoroacryloyl chloride is then purified by fractional distillation under reduced pressure to yield the final product.

Self-Validation: The purity of the distilled product should be confirmed by NMR spectroscopy and its boiling point compared to the literature value.[4] The protocol is self-validating as the successful conversion is easily tracked and the final product has distinct physical properties.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]

- 3. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 4. Cas 16522-55-7,2-FLUOROACRYLOYL CHLORIDE | lookchem [lookchem.com]

- 5. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-FLUOROACRYLOYL CHLORIDE | 16522-55-7 [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 2-Fluoroacryloyl Chloride

Abstract

2-Fluoroacryloyl chloride (C₃H₂ClFO) is a pivotal bifunctional molecule increasingly sought after in advanced chemical synthesis.[1][2] Its structure, featuring a highly reactive acyl chloride group and a fluorinated vinyl moiety, makes it an indispensable building block for the development of novel pharmaceuticals, agrochemicals, and high-performance polymers.[2] The presence of fluorine imparts unique electronic properties, enhancing the biological activity and material characteristics of its derivatives.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to 2-fluoroacryloyl chloride, offering a comparative analysis of methodologies, detailed experimental insights, and critical safety protocols tailored for researchers and chemical development professionals.

Introduction: The Strategic Importance of 2-Fluoroacryloyl Chloride

The value of 2-fluoroacryloyl chloride lies in its dual reactivity. The acyl chloride is a powerful electrophile, susceptible to nucleophilic acyl substitution, enabling the facile formation of esters, amides, and other carbonyl derivatives under mild conditions.[1] Simultaneously, the fluorinated double bond serves as a polymerizable unit and a site for further functionalization. This combination is particularly valuable in materials science for creating specialty polymers with enhanced thermal stability, chemical resistance, and specific surface properties.[2] For instance, it is a key precursor in the "grafting-from" synthesis of semifluorinated polymer brushes used to create protein-resistant, antifouling coatings for medical devices.[1]

Despite its utility, the synthesis of 2-fluoroacryloyl chloride is not trivial. Its high reactivity makes it prone to unwanted polymerization and hydrolysis, demanding carefully controlled reaction conditions and handling procedures.[2][3] This guide aims to elucidate the most viable and documented synthetic routes, providing the necessary detail for successful and safe laboratory-scale preparation.

Core Synthetic Pathways

Several distinct strategies have been established for the synthesis of 2-fluoroacryloyl chloride. The optimal choice depends on the availability of starting materials, required scale, and safety infrastructure. The three primary pathways are:

-

Chlorination of 2-Fluoroacrylic Acid: The most direct and common route.

-

Direct Fluorination of Acryloyl Chloride: A conceptually simple but challenging approach.

-

Dehydrofluorination of 2,3-Difluoropropionyl Chloride: An elimination-based strategy.

Pathway 1: Chlorination of 2-Fluoroacrylic Acid

This pathway is the most frequently employed method due to its straightforward nature, converting the carboxylic acid precursor directly into the target acyl chloride. The transformation relies on standard chlorinating agents, with thionyl chloride (SOCl₂) and oxalyl chloride being the most effective.

Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid's hydroxyl group is a poor leaving group. The chlorinating agent transforms it into a highly reactive intermediate (a chlorosulfite for thionyl chloride), which is readily displaced by a chloride ion.[4][5] The gaseous byproducts (SO₂ and HCl for thionyl chloride) drive the reaction to completion.[4]

Caption: Conversion of 2-fluoroacrylic acid to its acyl chloride.

Experimental Protocol (Adapted from general procedures for thionyl chloride):

-

Precaution: This procedure must be conducted in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water, releasing toxic SO₂ and HCl gases.[4][6] An inert atmosphere (Nitrogen or Argon) is essential.

-

Setup: Equip a two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas bubbler containing an aqueous sodium hydroxide solution to neutralize acidic gases.

-

Charging the Flask: To the flask, add 2-fluoroacrylic acid (1.0 equivalent). If desired, a high-boiling point inert solvent like dichloromethane can be used.

-

Reagent Addition: Under a positive pressure of nitrogen, slowly add thionyl chloride (SOCl₂, ~1.5-2.0 equivalents) dropwise to the stirring solution at room temperature.[6] An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 70-80°C for neat thionyl chloride) for 2-4 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.

-

Purification: After cooling the mixture to room temperature, the excess thionyl chloride (b.p. 79°C) can be removed by distillation. The desired 2-fluoroacryloyl chloride (b.p. ~82°C) is then purified by fractional distillation under reduced pressure to prevent polymerization.[2]

Pathway 2: Direct Fluorination of Acryloyl Chloride

This approach involves the direct substitution of a vinylic hydrogen on the acryloyl chloride backbone with a fluorine atom. While seemingly direct, this method presents significant regioselectivity and reactivity challenges.

Mechanism: This reaction is a substitution process. A common fluorinating agent, such as hydrogen fluoride, is used.[1] The reaction often requires a catalyst to facilitate the process and control the position of fluorination.[1] The electrophilic nature of the fluorinating agent attacks the electron-rich double bond.

Caption: Direct fluorination of acryloyl chloride.

Field Insights & Challenges:

-

Harsh Conditions: Direct fluorination often requires harsh conditions and specialized equipment due to the corrosive and hazardous nature of reagents like HF.

-

Selectivity: Controlling the regioselectivity to ensure fluorination at the C2 position without side reactions (e.g., addition across the double bond) is a major hurdle.

-

Limited Documentation: Detailed, high-yield protocols for this specific transformation are not widely available in open literature, suggesting it is a less common or proprietary method.

Pathway 3: Dehydrofluorination of 2,3-Difluoropropionyl Chloride

This two-step process involves the elimination of hydrogen fluoride (HF) from a saturated precursor to form the desired α,β-unsaturated system.

Mechanism: The core of this pathway is an elimination reaction. A base is typically used to abstract a proton from the α-carbon, followed by the elimination of the fluoride ion from the β-carbon, creating the C=C double bond.

Caption: Dehydrofluorination to form the target molecule.

Field Insights & Challenges:

-

Precursor Accessibility: The viability of this route is contingent on the availability of the 2,3-difluoropropionyl chloride precursor.

-

Reaction Control: The conditions for dehydrofluorination must be carefully controlled to favor the desired elimination over potential side reactions.[7] Typical conditions can range from 10°C to 150°C.[7]

-

Undocumented Specifics: While known in fluorine chemistry, specific reagents and optimized conditions for this particular transformation are not extensively documented in public sources.[1]

Synthesis of Key Precursor: 2-Fluoroacrylic Acid

As the chlorination of 2-fluoroacrylic acid is the most practical route, understanding its synthesis is crucial. A patented method provides a multi-step synthesis starting from commodity chemicals.[8][9]

Workflow: Synthesis of 2-Fluoroacrylic Acid

Caption: Multi-step synthesis of the key 2-fluoroacrylic acid precursor.

Protocol Highlights for 2-Fluoroacrylic Acid Synthesis: [8]

-

Cyclopropane Formation: A vinyl ether is reacted with dichloromonofluoromethane.

-

Hydrolysis: The resulting cyclopropane derivative is hydrolyzed under acidic conditions (e.g., 10% HCl at 70°C) to yield 2-fluoroacrolein with high yield (90%).

-

Oxidation: The 2-fluoroacrolein is then oxidized to 2-fluoroacrylic acid. One reported method uses 30% hydrogen peroxide with ferric chloride as a catalyst at 30°C, achieving a 90% yield after extraction and crystallization.

Comparative Summary of Synthesis Pathways

| Pathway | Starting Material(s) | Key Reagent(s) | Advantages | Challenges |

| 1. Chlorination | 2-Fluoroacrylic Acid | Thionyl Chloride or Oxalyl Chloride | Direct, high-yielding, uses standard reagents.[9] | Requires synthesis of the precursor acid; product is reactive. |

| 2. Direct Fluorination | Acryloyl Chloride | Hydrogen Fluoride (HF) | Atom-economical, fewer steps.[1] | Harsh/hazardous reagents, poor selectivity, lack of documentation. |

| 3. Dehydrofluorination | 2,3-Difluoropropionyl Chloride | Base | Utilizes elimination chemistry. | Precursor may not be readily available; limited documentation.[1] |

Mandatory Safety & Handling Protocols

2-Fluoroacryloyl chloride is a hazardous chemical that requires strict safety protocols. It is classified as flammable, corrosive, and acutely toxic if swallowed, inhaled, or in contact with skin.[3][10]

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[11][12]

-

Inert Atmosphere: Due to its high reactivity with water, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).[11] Glassware must be thoroughly dried.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., butyl rubber or Viton).

-

Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Spill & Emergency: Keep appropriate spill kits (for flammable and corrosive liquids) readily available. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and freezer-rated location, away from water, bases, amines, and oxidizing agents.

Conclusion

The synthesis of 2-fluoroacryloyl chloride is a critical enabling step for research in multiple domains of chemistry. While several pathways exist, the chlorination of 2-fluoroacrylic acid remains the most practical and well-documented method for laboratory synthesis. This route, supported by a robust synthesis of the precursor acid, offers a reliable means of accessing this valuable building block. The direct fluorination and dehydrofluorination routes, while chemically plausible, require further development to be considered routine procedures. Regardless of the chosen pathway, adherence to stringent safety protocols is paramount due to the compound's hazardous nature. This guide provides the foundational knowledge for chemists to confidently and safely incorporate 2-fluoroacryloyl chloride into their synthetic programs.

References

- 2-Fluoroacryloyl Chloride | Research Chemical - Benchchem. (n.d.). Benchchem.

- What are the synthesis and preparation methods of METHYL 2-FLUOROACRYLATE? - FAQ. (n.d.). Guidechem.

- JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents. (n.d.). Google Patents.

- WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents. (n.d.). Google Patents.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.

- Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE - LookChem. (n.d.). LookChem.

- Safety Data Sheet - CymitQuimica. (2024). CymitQuimica.

- METHOD FOR PREPARING 2-FLUOROACRYLATE - European Patent Office - EP 3647304 A1. (2018). Googleapis.com.

- Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC - NIH. (n.d.). National Institutes of Health.

- 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem. (n.d.). National Institutes of Health.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Acryloyl chloride | C3H3ClO | CID 13140 - PubChem. (n.d.). National Institutes of Health.

- WO2015050953A1 - Dehydrofluorination process to manufacture hydrofluoroolefins - Google Patents. (n.d.). Google Patents.

- Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (2025). ResearchGate.

- Acryloyl chloride - Wikipedia. (n.d.). Wikipedia.

- Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

- Procedure - Organic Syntheses. (n.d.). Organic Syntheses.

- 2-Fluoroacryloyl chloride-Molbase. (n.d.). Molbase.

- FR2643901A1 - PROCESS FOR PRODUCING ACRYLOYL CHLORIDE - Google Patents. (n.d.). Google Patents.

- Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry.

- Conversion of carboxylic acids to acid chlorides - Chemistry LibreTexts. (2023). Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. WO2015050953A1 - Dehydrofluorination process to manufacture hydrofluoroolefins - Google Patents [patents.google.com]

- 8. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Reactivity of 2-Fluoroacryloyl Chloride with Nucleophiles

Abstract

2-Fluoroacryloyl chloride (C₃H₂ClFO) is a bifunctional reagent of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure combines the high reactivity of an acyl chloride with the unique electronic properties of a fluorinated α,β-unsaturated system. This guide provides a comprehensive technical overview of its reactivity profile with common nucleophiles. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the causality behind key procedural choices to empower researchers in leveraging this versatile building block for novel molecular design and synthesis.

Core Principles of Reactivity

At its core, the chemistry of 2-fluoroacryloyl chloride is dominated by nucleophilic acyl substitution .[3] The carbonyl carbon is rendered highly electrophilic due to the potent inductive effect of both the adjacent chlorine and fluorine atoms. This makes it a prime target for attack by a wide range of electron-rich species (nucleophiles).[3][4]

The general mechanism follows a two-step addition-elimination pathway:

-

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a transient tetrahedral intermediate.[5][6]

-

Elimination: The tetrahedral intermediate collapses, reforming the stable C=O double bond and expelling the chloride ion, which is an excellent leaving group.[3][6]

The presence of the α-fluoro substituent and the vinyl group further modulates this reactivity, though the primary reaction site for most nucleophiles remains the acyl chloride moiety due to its superior electrophilicity and the stability of the departing chloride anion.

Caption: General mechanism of nucleophilic acyl substitution.

Safety and Handling: A Critical Precedent

2-Fluoroacryloyl chloride is a highly reactive, corrosive, and flammable liquid that requires careful handling in a controlled laboratory environment.[1][7]

-

Handling: All manipulations must be performed in a certified chemical fume hood.[8][9] Use only non-sparking tools and ensure all equipment is grounded to prevent static discharge.[8] The compound is water-reactive; therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon).[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a flame-retardant lab coat, and splash goggles with a face shield.[8][10]

-

Storage: Store in a tightly sealed container in a freezer, away from moisture, heat, and sources of ignition.[8][9]

-

Spills & First Aid: In case of skin or eye contact, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] For spills, absorb with an inert material and dispose of as hazardous waste according to local regulations.[10]

Reactions with Oxygen Nucleophiles

Alcohols (Esterification)

The reaction of 2-fluoroacryloyl chloride with alcohols is a rapid and highly exothermic process that yields 2-fluoroacrylate esters.[11][12] These esters are valuable monomers for producing fluorinated polymers with unique optical and mechanical properties.[13][14]

Causality of Protocol Design: The reaction generates hydrogen chloride (HCl) as a byproduct.[15] This acidic gas can protonate the alcohol, reducing its nucleophilicity, or potentially catalyze side reactions. To neutralize the HCl as it forms, a non-nucleophilic base, such as triethylamine (TEA) or pyridine, is typically included. This "scavenger" base ensures the reaction proceeds to completion by preventing the buildup of acid and keeping the alcohol nucleophile in its active, deprotonated state.[16]

Protocol: Synthesis of Ethyl 2-fluoroacrylate

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (1.0 eq.) and anhydrous dichloromethane (DCM) as the solvent.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add triethylamine (1.1 eq.) to the cooled solution.

-

Slowly add 2-fluoroacryloyl chloride (1.05 eq.), dissolved in a small amount of anhydrous DCM, via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by vacuum distillation to obtain pure ethyl 2-fluoroacrylate.

Water (Hydrolysis)

2-Fluoroacryloyl chloride reacts readily with water, including atmospheric moisture, to hydrolyze back to 2-fluoroacrylic acid.[17] This reaction is vigorous and underscores the necessity of using anhydrous conditions when other transformations are desired.[9]

Reactions with Nitrogen Nucleophiles

Amines (Amidation)

The reaction with primary and secondary amines is extremely facile, producing N-substituted 2-fluoroacrylamides.[11] These products are important precursors in pharmaceutical research, for example, in the development of bioactive compounds and polymers for medical devices.[2][11]

Causality of Protocol Design: Similar to esterification, amidation generates HCl. Two common strategies are employed to manage this:

-

Excess Amine: Use two equivalents of the amine. One equivalent acts as the nucleophile, while the second equivalent acts as the base to neutralize the HCl, forming an ammonium salt.[16][18]

-

External Base: Use one equivalent of the amine with an external, non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl.[19] This is often preferred when the amine is valuable or sterically hindered.

Table 1: Representative Amidation Reactions

| Amine Nucleophile | Base (eq.) | Solvent | Product Class | Typical Yield |

| Ammonia (NH₃) | Excess NH₃ (2.0+) | DCM | Primary Amide | High |

| Ethylamine (RNH₂) | Ethylamine (2.0) | THF | Secondary Amide | >90% |

| Diethylamine (R₂NH) | Triethylamine (1.1) | DCM | Tertiary Amide | >90% |

| Aniline (ArNH₂) | Pyridine (1.2) | DCM | Secondary Amide | High |

digraph "Experimental_Workflow_Amidation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];// Nodes A[label="1. Setup\nFlask under N₂, add Amine,\nSolvent (DCM), and Base (TEA)"]; B[label="2. Cooling\nCool to 0°C in ice bath"]; C [label="3. Reagent Addition\nSlowly add 2-Fluoroacryloyl\nChloride solution"]; D [label="4. Reaction\nWarm to RT, stir 2-4h\nMonitor via TLC"]; E [label="5. Workup\nQuench with H₂O, wash with\n1M HCl, NaHCO₃, Brine"]; F [label="6. Isolation\nDry organic layer (MgSO₄),\nfilter, and evaporate solvent"]; G [label="7. Purification\nRecrystallization or\nColumn Chromatography"]; H [label="8. Analysis\nCharacterize pure product\n(NMR, MS, IR)"]; // Edges A -> B -> C -> D -> E -> F -> G -> H;

}

Caption: A typical experimental workflow for amidation.

Reactions with Sulfur Nucleophiles

Thiols (Thioesterification)

Thiols are generally more nucleophilic than their alcohol counterparts and react readily with 2-fluoroacryloyl chloride to form 2-fluoroacrylthioesters.[11][20] These reactions proceed efficiently, often under similar conditions to esterification, employing a base to neutralize the HCl byproduct.[21] Thioesters are valuable synthetic intermediates.

Protocol: Synthesis of S-Ethyl 2-fluoro-2-propenethioate

-

In a fume hood, dissolve ethanethiol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Add a solution of 2-fluoroacryloyl chloride (1.05 eq.) in THF dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature for an additional 2 hours.

-

Filter the mixture to remove the pyridinium hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with dilute copper (II) sulfate solution (to remove excess thiol), water, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the thioester product, which can be further purified by chromatography if necessary.

Conclusion

2-Fluoroacryloyl chloride is a highly reactive and versatile electrophile. Its chemistry is primarily governed by the nucleophilic acyl substitution mechanism, providing efficient access to a wide range of 2-fluoroacrylic acid derivatives, including esters, amides, and thioesters. Successful application of this reagent hinges on a thorough understanding of its reactivity and strict adherence to anhydrous and safe handling protocols. The strategic use of scavenger bases is critical for achieving high yields by neutralizing the HCl byproduct. The insights and protocols provided in this guide serve as a foundational resource for researchers aiming to incorporate this valuable fluorinated building block into their synthetic programs.

References

- AK Scientific, Inc. (n.d.). 2-Fluoroacryloyl chloride, 50wt.% in DCM Safety Data Sheet.

-

LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoroacryloyl chloride. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). JP6880249B2 - Method for producing 2-fluoroacrylate.

- Google Patents. (n.d.). WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate.

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved from [Link]

-

Autech. (n.d.). What are the synthesis and preparation methods of METHYL 2-FLUOROACRYLATE? - FAQ. Retrieved from [Link]

-

ResearchGate. (2017). α-Fluoroacrylates: synthesis, properties and use. Retrieved from [Link]

- Google Patents. (n.d.). US20230002306A1 - One step synthesis for alkyl 2-fluoroacrylates.

- Google Patents. (n.d.). CN111116362B - Preparation method of 2-fluoro methyl acrylate.

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Chemistry LibreTexts. (2015). A Closer Look at the Nucleophilic Substitution Mechanism: Kinetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025). Reaction Mechanism: Nucleophilic Attack #organicchem. YouTube. Retrieved from [Link]

-

Leah4sci. (2017). Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. YouTube. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Organic Chemistry Portal. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved from [Link]

-

Tony St John. (2018). Nucleophilic acyl substitution: hydrolysis of acid chlorides. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.1: Nucleophilic Acyl Substitution. Retrieved from [Link]

-

Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. Retrieved from [Link]

-

Professor Dave Explains. (2019). Reactions of thiols. YouTube. Retrieved from [Link]

-

Chemguy. (2017). Ch 22 Nucleophilic Acyl Substitution 2 - Reactions of Acid Chlorides. YouTube. Retrieved from [Link]

-

OrgoSolver. (n.d.). Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Before you continue to YouTube [consent.youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. aksci.com [aksci.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. JP6880249B2 - Method for producing 2-fluoroacrylate - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. orgosolver.com [orgosolver.com]

- 17. youtube.com [youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 20. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 21. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Safe Handling and Application of 2-Fluoroacryloyl Chloride

Abstract: 2-Fluoroacryloyl chloride (FAC) is a highly reactive, bifunctional reagent of significant interest in medicinal chemistry, polymer science, and materials research.[1] Its utility is derived from the orthogonal reactivity of its acyl chloride and fluorinated vinyl groups. However, these same chemical features necessitate a rigorous and well-understood safety protocol to mitigate the considerable hazards associated with its handling. This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 2-Fluoroacryloyl chloride, grounded in its fundamental chemical properties. It is intended for researchers, chemists, and drug development professionals who utilize this versatile but hazardous compound.

Introduction: The Duality of 2-Fluoroacryloyl Chloride's Reactivity and Hazard Profile

2-Fluoroacryloyl chloride (CAS No: 16522-55-7) is a colorless to pale yellow liquid with the chemical formula C₃H₂ClFO.[2][3] Its value as a synthetic building block stems from two key structural features:

-

The Acyl Chloride Moiety: This functional group is a powerful acylating agent, highly susceptible to nucleophilic attack. This reactivity allows for the efficient formation of esters, amides, and other carbonyl derivatives under mild conditions, making it a valuable tool in pharmaceutical synthesis.[1][4]

-

The Fluorinated Vinyl Group: The presence of a fluorine atom and a vinyl group allows for its use in polymerization reactions, leading to the creation of polymers with unique properties such as enhanced thermal stability or specific bio-interactions.[1][4] The fluorine atom also enhances the electrophilicity of the molecule.[2]

This dual functionality, however, is intrinsically linked to its hazardous nature. The high reactivity of the acyl chloride group means it reacts readily and violently with nucleophiles, including water, while the compound as a whole is flammable, corrosive, and toxic.[5] A thorough understanding of these properties is not merely a regulatory requirement but a scientific necessity for ensuring laboratory safety and experimental success.

Hazard Identification and Risk Assessment

A comprehensive risk assessment begins with understanding the specific dangers presented by the reagent. 2-Fluoroacryloyl chloride is classified with multiple hazard categories, reflecting its complex risk profile.[5]

Chemical and Physical Hazards

The primary hazards are summarized in the table below. It is crucial to recognize that this compound combines the dangers of flammability with severe corrosivity and toxicity, requiring a multi-faceted safety approach.

| Property | Value / Observation | Causality & Implication for Handling |

| Physical State | Colorless to pale yellow liquid[2][3] | Spills will spread quickly; vapors can travel. |

| Flash Point | 3.3 °C[6] | Highly Flammable. Vapors can ignite at or below typical room temperature. All work must be performed away from ignition sources.[7] |

| Boiling Point | 81.8 °C at 760 mmHg[4][6] | Volatile nature contributes to a significant inhalation hazard. |

| Vapor Pressure | 80.7 mmHg at 25°C[4][6] | High vapor pressure indicates that hazardous concentrations of vapor can accumulate quickly in poorly ventilated areas. |

| Reactivity | Reacts violently with water, alcohols, amines, and strong bases.[8] | The acyl chloride group readily hydrolyzes with moisture to form corrosive hydrochloric acid (HCl) and 2-fluoroacrylic acid. This reaction is highly exothermic and can cause pressure buildup in sealed containers. |

Health Hazards

Exposure to 2-Fluoroacryloyl chloride can cause severe health effects through multiple routes. The GHS classifications highlight its danger upon contact, ingestion, or inhalation.[5]

-

Skin and Eye Contact: Causes severe skin burns and serious eye damage.[5][9] The compound's corrosivity is immediate and destructive to tissue.

-

Inhalation: Harmful or fatal if inhaled.[5] Vapors are highly irritating to the respiratory system, potentially causing severe damage.[9]

-

Ingestion: Harmful if swallowed.[5]

The diagram below illustrates the relationship between the compound's functional groups and its associated hazards.

Caption: Workflow for responding to emergencies involving FAC.

Spill Response

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area. [7]2. Control Ignition Sources: Remove all sources of ignition. [9]3. Ventilate: Ensure the area is well-ventilated.

-

Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a tightly sealed, properly labeled container for hazardous waste disposal. [9][10]6. Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team immediately. [7]

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes in a safety shower. [9][11]Seek immediate medical attention. [9]* Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. [9][11]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. [9]* Inhalation: Move the person to fresh air. [9][12]If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). [9][13]Seek immediate medical attention. [9]* Ingestion: Do NOT induce vomiting. [14]Rinse the mouth with water. Seek immediate medical attention. [9]

Fire Response

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. [9][13]* CRITICAL - DO NOT USE WATER: Using water on a fire involving 2-Fluoroacryloyl chloride will result in a violent reaction and the release of toxic and corrosive gases (HCl, HF). [9][14]Water may be used to cool nearby containers if done from a safe distance. [13]

Waste Disposal and Decontamination

-

Waste: All waste containing 2-Fluoroacryloyl chloride, including contaminated absorbents and empty containers, must be treated as hazardous waste. [9]Empty containers may retain product residue and flammable vapors and should be handled accordingly. [15]* Quenching: Small residual amounts of the material on equipment can be cautiously quenched by slowly adding the item to a stirred, cooled solution of a base (like sodium bicarbonate) or an alcohol (like isopropanol) in an appropriate solvent within a fume hood. [16]This process is exothermic and should be performed with extreme care by experienced personnel.

Conclusion

2-Fluoroacryloyl chloride is a potent synthetic tool whose utility is matched by its significant hazards. A safety-first mindset, grounded in a deep understanding of its chemical reactivity, is paramount. By implementing robust engineering controls, utilizing appropriate PPE, adhering to strict handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this valuable compound.

References

- AK Scientific, Inc. (n.d.). 2-Fluoroacryloyl chloride, 50wt.% in DCM Safety Data Sheet.

-

LookChem. (n.d.). Cas 16522-55-7, 2-FLUOROACRYLOYL CHLORIDE. Retrieved from [Link]

- Emergency Procedure Guide - Corrosive Liquids. (n.d.). Emergency Procedure Guide - Transport.

-

Sciencemadness Wiki. (2025). Acyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoroacryloyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Yale Environmental Health & Safety. (2021). Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]

-

ACTenviro. (2024). How to Safely Manage Flammable Liquids. Retrieved from [Link]

- MilliporeSigma. (2025). Safety Data Sheet.

-

MOLBASE. (n.d.). 2-fluoroprop-2-enoyl chloride | 16522-55-7. Retrieved from [Link]

- Fisher Scientific. (2010). Acetyl chloride - SAFETY DATA SHEET.

-

University of California, Irvine Environmental Health & Safety. (n.d.). Corrosives and Irritants. Retrieved from [Link]

-

Storemasta. (2023). How Do You Handle Chemicals That Are Flammable and Corrosive?. Retrieved from [Link]

- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

-

International Programme on Chemical Safety. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

- Tokyo Chemical Industry Co., Ltd. (2024). SAFETY DATA SHEET - Acryloyl Chloride.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Acryloyl chloride.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Acryloyl chloride.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Methacryloyl chloride, stabilized.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 16522-55-7: 2-FLUOROACRYLOYL CHLORIDE | CymitQuimica [cymitquimica.com]

- 3. Buy 2-Fluoroacryloyl chloride | 16522-55-7 [smolecule.com]

- 4. lookchem.com [lookchem.com]

- 5. 2-Fluoroacryloyl chloride | C3H2ClFO | CID 2783335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. molbase.com [molbase.com]

- 7. actenviro.com [actenviro.com]

- 8. nbinno.com [nbinno.com]

- 9. aksci.com [aksci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. trainingrpq.com.au [trainingrpq.com.au]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

Spectroscopic Characterization of 2-Fluoroacryloyl Chloride: A Technical Guide

Introduction

2-Fluoroacryloyl chloride (C₃H₂ClFO) is a highly reactive, bifunctional monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and as a specialized reagent in pharmaceutical and agrochemical synthesis.[1] Its utility stems from the orthogonal reactivity of its two key functional groups: the highly electrophilic acyl chloride, which readily participates in acylation reactions, and the electron-deficient alkene, primed for polymerization and Michael additions. The presence of the fluorine atom at the α-position profoundly influences the molecule's electronic properties and, consequently, its reactivity and the characteristics of the resulting materials.[2]

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize 2-fluoroacryloyl chloride. As experimental spectra for this compound are not widely published, this guide will leverage high-quality predicted data, contextualized with established principles of spectroscopic interpretation for analogous structures. This approach provides a robust framework for researchers to identify, verify, and utilize this important chemical intermediate.

Molecular Structure and Spectroscopic Correlation

The unique spectral signature of 2-fluoroacryloyl chloride is a direct consequence of its molecular structure. Understanding the interplay of the vinyl, fluoro, and acyl chloride moieties is key to interpreting the data.

Caption: NMR experimental and analysis workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the key functional groups present in 2-fluoroacryloyl chloride. The spectrum is dominated by a very strong carbonyl stretch, which is characteristic of acyl chlorides.

Expected IR Data Summary

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~1780 - 1815 | C=O Stretch (Acyl Chloride) | Strong |

| ~1620 - 1680 | C=C Stretch (Alkene) | Medium |

| ~1000 - 1300 | C-F Stretch (Fluoroalkene) | Strong |

| ~650 - 850 | C-Cl Stretch (Acyl Chloride) | Medium-Weak |

Interpretation of Key IR Absorptions

-

C=O Stretch: The most prominent feature will be the carbonyl (C=O) stretching vibration. For acyl chlorides, this band appears at a high frequency, typically between 1780-1815 cm⁻¹. [2]This high wavenumber is due to the strong electron-withdrawing inductive effect of the chlorine atom, which strengthens the C=O double bond.

-

C=C Stretch: The alkene C=C stretching absorption is expected in the 1620-1680 cm⁻¹ region. [2]Its intensity will be medium.

-

C-F Stretch: A strong absorption band corresponding to the C-F stretch is expected in the fingerprint region, typically between 1000-1300 cm⁻¹. [2]* C-Cl Stretch: The C-Cl single bond stretch will appear at a lower frequency, generally in the 650-850 cm⁻¹ range. [2]

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 2-fluoroacryloyl chloride, confirming its elemental composition.

Expected Mass Spectrometry Data

| Parameter | Expected Value |